molecular formula C24H21NO5 B12202411 (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12202411
M. Wt: 403.4 g/mol
InChI Key: AOUAAKHSRLNYRT-XKZIYDEJSA-N
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Description

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound that features a unique structure combining furan, benzoxazinone, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan derivatives and benzoxazinone precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydro derivatives. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its effects on cellular pathways and its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one stands out due to its unique combination of furan, benzoxazinone, and methoxyphenyl groups. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C24H21NO5/c1-27-17-6-4-16(5-7-17)10-11-25-14-20-21(29-15-25)9-8-19-23(26)22(30-24(19)20)13-18-3-2-12-28-18/h2-9,12-13H,10-11,14-15H2,1H3/b22-13-

InChI Key

AOUAAKHSRLNYRT-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2

Origin of Product

United States

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